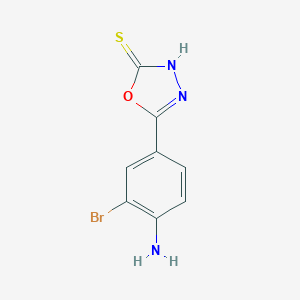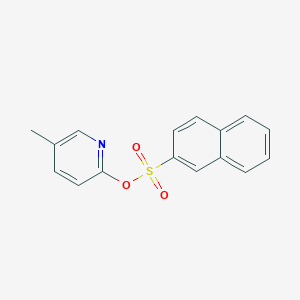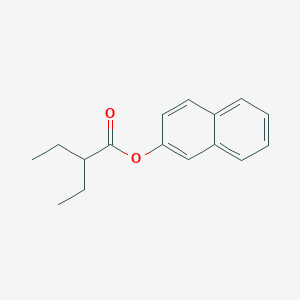
2-ethyl-N-(4-methyl-2-pyridinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(4-methyl-2-pyridinyl)butanamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of various inflammatory conditions. It was first synthesized in the 1970s and has since been extensively studied for its therapeutic potential.
Wirkmechanismus
Etofenamate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By blocking the activity of COX, 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide can help to reduce inflammation and pain.
Biochemical and Physiological Effects:
Etofenamate has been shown to have a number of biochemical and physiological effects. It can help to reduce inflammation, pain, and fever. It can also help to improve blood flow and reduce swelling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide is that it is a nonsteroidal anti-inflammatory drug, which means that it does not have the same side effects as steroids. It is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide can be toxic in high doses, and care should be taken when handling the compound.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide. One area of interest is the development of new formulations of the drug that can be used for topical application. Another area of interest is the investigation of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide's potential as an anti-cancer agent, as it has been shown to have some anti-tumor activity in animal studies. Finally, there is also interest in exploring the potential of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide involves the reaction of 2-ethylbutyryl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified and crystallized to obtain pure 2-ethyl-N-(4-methyl-2-pyridinyl)butanamide.
Wissenschaftliche Forschungsanwendungen
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are known to play a key role in the inflammatory response. Etofenamate has also been shown to have a local anesthetic effect, which can help to reduce pain and discomfort.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-ethyl-N-(4-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C12H18N2O/c1-4-10(5-2)12(15)14-11-8-9(3)6-7-13-11/h6-8,10H,4-5H2,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
JHVPNFLVUJCLRW-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=NC=CC(=C1)C |
Kanonische SMILES |
CCC(CC)C(=O)NC1=NC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Dimethylamino)methyl]-5-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-1,3,4-oxadiazole-2-thione](/img/structure/B289636.png)
![5-({[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289638.png)
![Ethyl {[5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B289639.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289640.png)
![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylmethyl]-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione](/img/structure/B289643.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289644.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)


![Phenyl 2-[(2-ethylbutanoyl)oxy]benzoate](/img/structure/B289649.png)
![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)